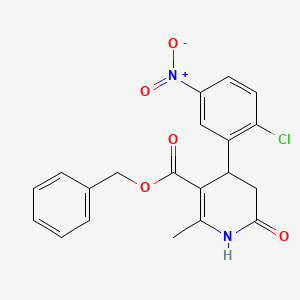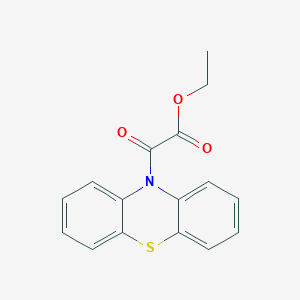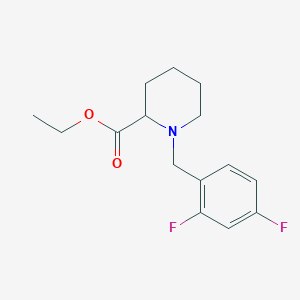amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the coumarin family. It has been extensively studied for its potential use as a research tool in neuroscience and pharmacology. DMCM is a GABA-A receptor antagonist, which means it can block the inhibitory effects of GABA on neuronal activity. This property makes DMCM a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions.
作用機序
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one acts as a competitive antagonist at the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA on neuronal activity. By blocking the inhibitory effects of GABA, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can increase neuronal excitability and induce seizures in animal models.
Biochemical and Physiological Effects:
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been shown to induce seizures in animal models, which suggests that it can increase neuronal excitability. It has also been shown to increase locomotor activity and decrease anxiety-like behavior in rodents. These effects are consistent with the blockade of GABAergic neurotransmission by 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one.
実験室実験の利点と制限
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one is a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Its ability to induce seizures in animal models makes it a useful tool for studying the mechanisms of epileptogenesis. However, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has some limitations as a research tool. Its effects on behavior and physiology are not specific to GABAergic neurotransmission, and it can also interact with other neurotransmitter systems. In addition, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has a relatively short half-life, which limits its usefulness for long-term experiments.
将来の方向性
There are several future directions for research on 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one. One direction is to study the effects of 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one on specific GABA-A receptor subtypes, which could provide insights into the mechanisms of GABAergic neurotransmission. Another direction is to use 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one could be used to study the role of GABAergic neurotransmission in human diseases such as epilepsy and anxiety disorders.
合成法
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one can be synthesized through a multi-step process starting from 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group with a benzyl group. This is followed by the introduction of a dimethylaminoethyl group at the 3-position of the coumarin ring using a reagent such as N,N-dimethylethylenediamine. The benzyl protecting group is then removed, and the resulting compound is treated with formaldehyde and methylamine to introduce the final methylaminoethyl group at the 4-position of the coumarin ring.
科学的研究の応用
3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has been used extensively in neuroscience research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to induce seizures in animal models, which makes it a useful tool for studying the mechanisms of epileptogenesis. 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4H-chromen-4-one has also been used to study the effects of GABAergic drugs on anxiety and depression, as well as the role of GABAergic neurotransmission in drug addiction.
特性
IUPAC Name |
3-[[2-(dimethylamino)ethyl-methylamino]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16(2)8-9-17(3)10-12-11-19-14-7-5-4-6-13(14)15(12)18/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVBWGSRQCLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=COC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5086825.png)
![N-[2-(2-hydroxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5086827.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5086833.png)

![ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5086847.png)

![17-(4-fluorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086863.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperazine](/img/structure/B5086875.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)

![ethyl N-methyl-N-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5086899.png)
![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)